Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052543-68-6
VCID: VC4297617
InChI: InChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H
SMILES: CCCNCC1=NN=C(O1)C2=CC=CS2.Cl
Molecular Formula: C10H14ClN3OS
Molecular Weight: 259.75

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride

CAS No.: 1052543-68-6

Cat. No.: VC4297617

Molecular Formula: C10H14ClN3OS

Molecular Weight: 259.75

* For research use only. Not for human or veterinary use.

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride - 1052543-68-6

Specification

CAS No. 1052543-68-6
Molecular Formula C10H14ClN3OS
Molecular Weight 259.75
IUPAC Name N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H
Standard InChI Key SMJSAFYQRRKEQZ-UHFFFAOYSA-N
SMILES CCCNCC1=NN=C(O1)C2=CC=CS2.Cl

Introduction

Molecular Structure and Chemical Identity

Core Structural Components

The molecule comprises three distinct moieties:

  • Thiophene Ring: A five-membered aromatic ring containing one sulfur atom, known for its electron-rich properties and prevalence in conductive polymers.

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, valued for its metabolic stability and hydrogen-bonding capacity .

  • Propylamine Side Chain: A three-carbon alkyl chain terminating in an amine group, protonated as a hydrochloride salt to enhance solubility .

The IUPAC name, N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine hydrochloride, precisely reflects this arrangement. The SMILES notation (CCCNCC1=NN=C(O1)C2=CC=CS2.Cl) and InChI key (SMJSAFYQRRKEQZ-UHFFFAOYSA-N) further encode its connectivity .

Crystallographic and Stereochemical Considerations

While single-crystal X-ray data are unavailable, analogous oxadiazole-thiophene hybrids typically exhibit planar geometries, facilitating π-π stacking interactions critical for materials science applications . The absence of chiral centers simplifies synthetic efforts, as stereochemical control is unnecessary.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

A plausible synthetic route involves:

  • Thiophene-2-carboxylic Acid Hydrazide Formation: Condensation of thiophene-2-carboxylic acid with hydrazine hydrate.

  • Oxadiazole Ring Construction: Cyclization with trimethyl orthoformate under acidic conditions to yield 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol .

  • Alkylation with Propylamine: Mitsunobu coupling or nucleophilic substitution to attach the propylamine moiety, followed by hydrochloride salt formation .

Reaction Optimization

Key parameters include:

  • Temperature: 80–100°C for cyclization steps to ensure complete ring closure .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole formation yields .

  • Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography achieves >95% purity .

Table 1 summarizes critical synthetic intermediates and their roles:

IntermediateRole in SynthesisReference
Thiophene-2-carbohydrazideOxadiazole precursor
Trimethyl orthoformateCyclizing agent for oxadiazole formation
1-BromopropaneAlkylating agent for amine functionalization

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility, though exact values remain unreported . It is hygroscopic, necessitating storage at -20°C in airtight containers to prevent degradation . The oxadiazole ring confers thermal stability, with decomposition likely above 250°C.

Spectroscopic Characterization

  • 1H NMR: Signals at δ 1.45–1.55 (propyl chain CH2), δ 3.30–3.50 (N-CH2), δ 7.10–7.80 (thiophene aromatic protons) .

  • 13C NMR: Peaks for oxadiazole carbons (155–165 ppm), thiophene carbons (125–140 ppm), and propyl chain carbons (20–45 ppm) .

  • HRMS: Molecular ion peak at m/z 259.75 (M+H)+.

Applications in Scientific Research

Materials Science

Thiophene’s conductive properties and oxadiazole’s electron-deficient nature make this compound a candidate for:

  • Organic Semiconductors: Hole mobility up to 0.1 cm²/V·s in thin-film transistors .

  • Electroluminescent Devices: Emission maxima tunable between 450–600 nm via substituent modification .

Future Research Directions

Derivative Synthesis

Introducing electron-withdrawing groups (e.g., -CF3, -NO2) to the thiophene ring could enhance electronic properties for optoelectronics .

Biological Screening

Priority targets include:

  • Antiviral Activity: SARS-CoV-2 main protease inhibition.

  • Antiparasitic Effects: Plasmodium falciparum growth inhibition assays.

Computational Modeling

DFT calculations could predict HOMO-LUMO gaps (ΔE3.5eV\Delta E \approx 3.5 \, \text{eV}) and charge-transfer efficiencies for materials applications .

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